3-Phenylpropane-1,1-diyl diacetate
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Overview
Description
3-Phenylpropane-1,1-diyl diacetate is an organic compound with the molecular formula C13H14O4 It is a diacetate ester derivative of 3-phenylpropane-1,1-diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylpropane-1,1-diyl diacetate typically involves the esterification of 3-phenylpropane-1,1-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the diol to the diacetate ester .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the diol and acetic anhydride are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropane-1,1-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diacetate back to the diol.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 3-phenylpropanoic acid.
Reduction: Formation of 3-phenylpropane-1,1-diol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-Phenylpropane-1,1-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 3-phenylpropane-1,1-diyl diacetate involves its hydrolysis to 3-phenylpropane-1,1-diol, which can then interact with various biological targets. The diol form can undergo further metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenylpropene-3,3-diol diacetate
- 1,2-Propanediol diacetate
- 2-Hydroxypropane-1,3-diyl diacetate
Uniqueness
3-Phenylpropane-1,1-diyl diacetate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to other similar diacetate esters .
Properties
CAS No. |
85337-09-3 |
---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(1-acetyloxy-3-phenylpropyl) acetate |
InChI |
InChI=1S/C13H16O4/c1-10(14)16-13(17-11(2)15)9-8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3 |
InChI Key |
ANUYJDFOJDZIFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCC1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
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